![molecular formula C14H17N7O B14351916 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine CAS No. 92250-33-4](/img/no-structure.png)
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine is a heterocyclic compound that features both pyrazole and triazine rings. This compound is of interest due to its potential applications in various fields, including catalysis, pharmaceuticals, and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand for coordination chemistry.
Vorbereitungsmethoden
The synthesis of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile, which promotes nucleophilic substitution reactions. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Pharmaceuticals: The compound and its derivatives are investigated for their potential biological activities, including antibacterial and antifungal properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine include:
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-diethylamino-1,3,5-triazine: This compound has a diethylamino group instead of a methoxy group, which can influence its coordination behavior and biological activity.
4-(4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)morpholine: This derivative contains a morpholine ring, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties compared to its analogs.
Eigenschaften
92250-33-4 | |
Molekularformel |
C14H17N7O |
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3,5-triazine |
InChI |
InChI=1S/C14H17N7O/c1-8-6-10(3)20(18-8)12-15-13(17-14(16-12)22-5)21-11(4)7-9(2)19-21/h6-7H,1-5H3 |
InChI-Schlüssel |
PDVJWIVUOGCLMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)OC)N3C(=CC(=N3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.